

Physicochemical Characteristics of Butylphthalide-d3: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Butylphthalide-d3**. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this deuterated internal standard. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Physicochemical Data

Butylphthalide-d3 is the deuterated form of Butylphthalide (also known as 3-n-butylphthalide or NBP), a compound first isolated from celery seeds and recognized for its potential as an anti-cerebral-ischemia agent.[1] The primary application of **Butylphthalide-d3** is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drugs.[1]

The following tables summarize the key physicochemical properties of **Butylphthalide-d3** and its non-deuterated analog, n-Butylphthalide. Due to the limited availability of specific experimental data for the deuterated form, some properties are inferred from its non-deuterated counterpart, as the physicochemical differences are generally minimal.



Table 1: General Physicochemical Properties of Butylphthalide-d3

Property	Value	Source
Molecular Formula	C12H11D3O2	[2]
Molecular Weight	193.26 g/mol	[2]
Appearance	Oil	[2]
Color	Colorless to light yellow	[2]
Storage	Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]
Purity	≥99.81%	[2]

Table 2: Physicochemical Properties of n-Butylphthalide (for reference)

Property	Value	Source
Molecular Formula	C12H14O2	[3]
Molecular Weight	190.24 g/mol	[3]
Appearance	Neat oil	
Boiling Point	177-178 °C at 15 mm Hg	[3]
Density	1.068-1.074 g/cm ³	[3]
UV/Vis. λmax	227 nm	
Solubility		
Ethanol	~30 mg/mL	
DMSO	~30 mg/mL	
Dimethylformamide (DMF)	~30 mg/mL	
Ethanol:PBS (1:2, pH 7.2)	~0.33 mg/mL	



Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of **Butylphthalide-d3** in research. The following sections provide protocols for common analytical techniques.

LC-MS/MS Quantification of Butylphthalide and its Metabolites

This protocol is adapted from a method for the simultaneous determination of n-butylphthalide and its major metabolites in human plasma, utilizing deuterated internal standards.

Sample Preparation:

- To a 100 μ L aliquot of human plasma, add the internal standard solution (including **Butylphthalide-d3**).
- Precipitate proteins by adding methanol.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Collect the supernatant for LC-MS/MS analysis.

Chromatographic Conditions:

- LC System: Agilent 1200 series or equivalent.
- Column: A suitable reversed-phase column.
- Mobile Phase: A gradient of methanol-acetonitrile and 5 mM ammonium acetate.
- Flow Rate: 0.6 mL/min.

Mass Spectrometric Conditions:

- Mass Spectrometer: Agilent 6460 triple-quadrupole mass spectrometer or equivalent.
- Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes depending on the analyte.



MS Parameters:

Capillary Voltage: +5.0 kV

Nebulizer Gas Pressure: 25 psi

Carrier Gas Flow: 10 L/min at 280°C

Sheath Gas Flow: 6 L/min at 280°C

 Detection: Multiple Reaction Monitoring (MRM) is employed. For n-butylphthalide, the transition is m/z 191 → 145. The corresponding transition for **Butylphthalide-d3** would be adjusted for the mass difference.

General Protocol for GC-MS Analysis

This general protocol can be adapted for the analysis of **Butylphthalide-d3**.

Sample Preparation:

- Extract the analyte from the biological matrix using a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic extract over anhydrous sodium sulfate.
- Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

- GC System: Agilent 7890 Gas Chromatograph or equivalent.
- Column: DB-5MS capillary column or similar.
- · Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless.



- Temperature Program:
 - Initial temperature: 50°C, hold for 1 minute.
 - Ramp to 310°C at a rate of 10°C/min.
 - Hold at 310°C for 8 minutes.
- MS System: Time-of-flight (TOF) or quadrupole mass spectrometer.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Data Acquisition: Full scan mode to identify characteristic ions and fragmentation patterns.

Signaling Pathways and Experimental Workflows

n-Butylphthalide exerts its neuroprotective effects through multiple signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for pharmacokinetic studies using **Butylphthalide-d3**.

Signaling Pathway Diagrams



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Nrf2-ARE Antioxidant Signaling Pathway





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TLR4/NF-kB Inflammatory Signaling Pathway

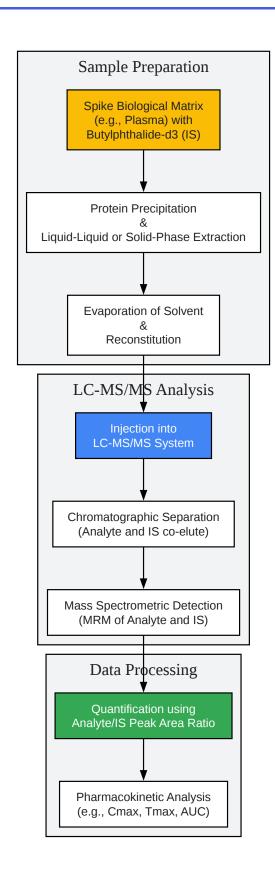


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JNK Pro-Apoptotic Signaling Pathway

Experimental Workflow Diagram





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Pharmacokinetic Study Workflow using a Deuterated Internal Standard



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